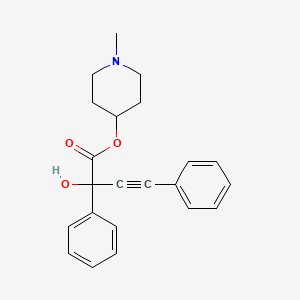
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to introduce the phenylethynyl group. The final step involves the addition of phenyl glycolate to the piperidine ring under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The phenylethynyl group can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl) glycolate: Similar structure but with a different alkynyl group.
1-Methyl-4-piperidyl phenyl(phenylpropynyl) glycolate: Another derivative with a longer alkynyl chain.
1-Methyl-4-piperidyl phenyl(phenylbutynyl) glycolate: Features an even longer alkynyl chain.
Uniqueness
1-Methyl-4-piperidyl phenyl(phenylethynyl) glycolate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both phenyl and phenylethynyl groups enhances its versatility in chemical reactions and its potential as a pharmacologically active compound.
Properties
CAS No. |
92957-19-2 |
|---|---|
Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2,4-diphenylbut-3-ynoate |
InChI |
InChI=1S/C22H23NO3/c1-23-16-13-20(14-17-23)26-21(24)22(25,19-10-6-3-7-11-19)15-12-18-8-4-2-5-9-18/h2-11,20,25H,13-14,16-17H2,1H3 |
InChI Key |
QPZCIHUWGXRMCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C#CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
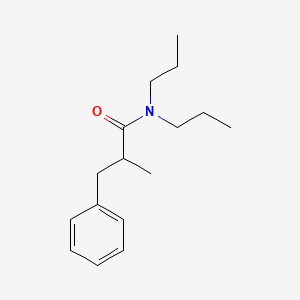
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
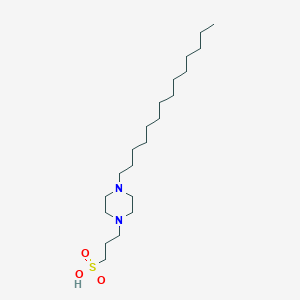

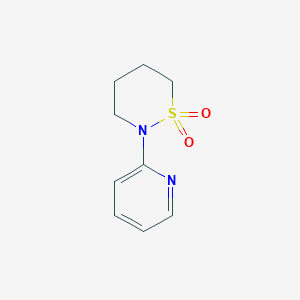
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
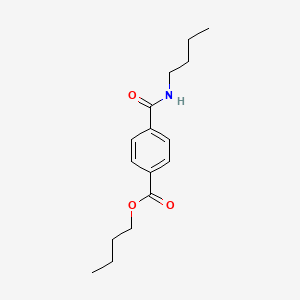
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

